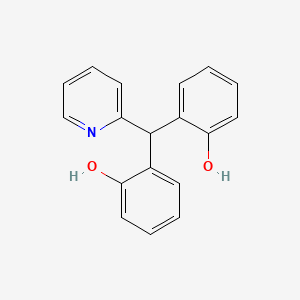
2,2'-(Pyridin-2-ylmethylene)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2’-(Pyridin-2-ylmethylene)diphenol” is a chemical compound with the CAS Number: 16985-07-2. It has a molecular weight of 277.32 and a linear formula of C18H15NO2 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for “2,2’-(Pyridin-2-ylmethylene)diphenol” is 1S/C18H15NO2/c20-16-10-3-1-7-13(16)18(15-9-5-6-12-19-15)14-8-2-4-11-17(14)21/h1-12,18,20-21H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The predicted boiling point of “2,2’-(Pyridin-2-ylmethylene)diphenol” is 453.2±40.0 °C and its predicted density is 1.244±0.06 g/cm3 . The compound is stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
A study highlights the use of pyridinium salts derived from pyridin-2-ylmethylene compounds in a metal-free [2+2] cycloaddition reaction of alkynes to synthesize substituted cyclobutenes at room temperature. This process is remarkable for its mild conditions, requiring neither irradiation nor heating, indicating the potential of these compounds in catalyzing efficient organic transformations (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Polymerization Catalysts
Research into the coordination chemistry of pyridine-based ligands with vanadium (III) has shown that these compounds can act as catalysts for ethylene polymerization, producing high molecular weight polyethylene. This indicates their potential use in the production of polymers and plastics, where control over the polymerization process and polymer properties is crucial (Abbo & Titinchi, 2013).
Chromatographic Applications
A novel stationary phase for chromatography, incorporating a pyridine-derivative polysiloxane, has been developed for the separation of various chemical compounds. This research demonstrates the utility of pyridine-based materials in enhancing the selectivity and efficiency of chromatographic separations, which is critical in analytical chemistry and materials science (Han et al., 2018).
Photocatalysis and Supramolecular Chemistry
The development of penta-pyridyl type ligands for coordination to transition metal ions has opened up new avenues in photocatalysis and the construction of metal-organic frameworks. These complexes have shown potential in water reduction catalysis, highlighting the role of pyridine derivatives in environmental and energy-related applications (Bachmann, Guttentag, Spingler, & Alberto, 2013).
Materials Science
The incorporation of pyridine and phosphine oxide derivatives into polymer backbones has led to the development of new materials with unique properties, such as helical folding polymers and metallosupramolecularly crosslinked gels. This work showcases the potential of pyridine derivatives in creating advanced materials with tailored properties for various applications, including sensing, magnetic, and emissive materials (Meudtner & Hecht, 2008).
Safety and Hazards
The safety information for “2,2’-(Pyridin-2-ylmethylene)diphenol” includes several hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
2-[(2-hydroxyphenyl)-pyridin-2-ylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-16-10-3-1-7-13(16)18(15-9-5-6-12-19-15)14-8-2-4-11-17(14)21/h1-12,18,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGGTLYPMKAJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2O)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Pyridin-2-ylmethylene)diphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2861741.png)
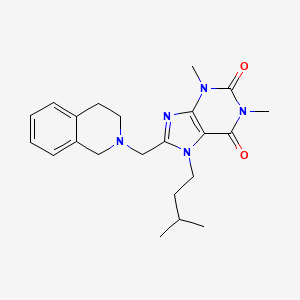
![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2861745.png)
![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861746.png)
![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2861747.png)
![(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2861748.png)
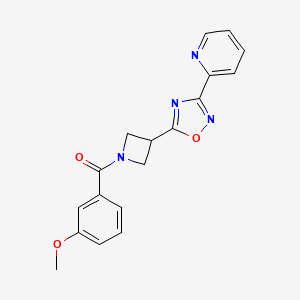
![2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B2861752.png)
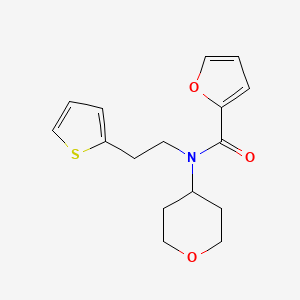
![4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B2861755.png)
![1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2861757.png)
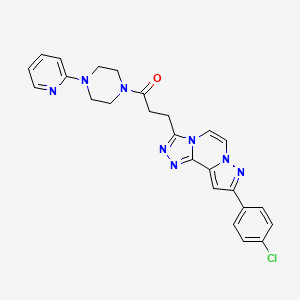
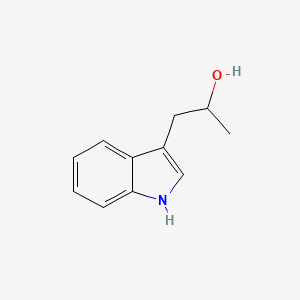
![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)